molecular formula C12H10O4 B1441722 4-Hydroxy-3-propionyl-2H-chromen-2-one CAS No. 4139-73-5

4-Hydroxy-3-propionyl-2H-chromen-2-one

Cat. No. B1441722
CAS RN: 4139-73-5
M. Wt: 218.2 g/mol
InChI Key: WUNZBRZFQNWGDW-UHFFFAOYSA-N
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Description

4-Hydroxy-3-propionyl-2H-chromen-2-one is a chemical compound with the molecular formula C12H10O4 . It is also known as 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1-oxopropyl)- .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-propionyl-2H-chromen-2-one consists of a benzopyran ring (a benzene ring fused to a pyran ring) with a propionyl group at the 3-position and a hydroxyl group at the 4-position . The InChI code for this compound is 1S/C12H10O4/c1-2-8(13)10-11(14)7-5-3-4-6-9(7)16-12(10)15/h3-6,14H,2H2,1H3 .

Scientific Research Applications

Antimicrobial Activity

“4-Hydroxy-3-propionyl-2H-chromen-2-one” derivatives have shown promising results in the field of antimicrobial activity. These compounds, including neoflavonoids, are synthesized via condensation reactions and have been tested against various microorganisms. Their broad spectrum of biological activity makes them valuable for developing new antimicrobial agents .

Synthesis of Neoflavonoids

Neoflavonoids, which are synthesized from “4-Hydroxy-3-propionyl-2H-chromen-2-one” derivatives, have a wide range of biological activities. The synthesis process typically involves the condensation of 2-hydroxybenzophenones with diethylmalonate and acetic anhydride .

Heterocyclic Chemistry

The compound serves as a precursor for the synthesis of various heterocyclic compounds. These heterocycles are of significant interest due to their pharmacological potential, including activities such as antifungal, antibacterial, and possibly antiviral properties .

Biological Activity of Neoflavonoids

Neoflavonoids derived from “4-Hydroxy-3-propionyl-2H-chromen-2-one” have been isolated from plants and exhibit a range of biological activities. These activities include antimicrobial properties, which are essential for the development of new therapeutic agents .

Development of Quaternary Salts

Reactions of the compound with various nucleophiles can lead to the formation of quaternary salts. These salts have been studied for their antimicrobial activity, indicating the potential for further research and application in this area .

Antifungal Activity

The derivatives of “4-Hydroxy-3-propionyl-2H-chromen-2-one” have also been screened for their antifungal activity. This is particularly relevant in the search for new treatments against fungal infections, which are becoming increasingly resistant to current medications .

properties

IUPAC Name

4-hydroxy-3-propanoylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-8(13)10-11(14)7-5-3-4-6-9(7)16-12(10)15/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNZBRZFQNWGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C2=CC=CC=C2OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961657
Record name 4-Hydroxy-3-propanoyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-propionyl-2H-chromen-2-one

CAS RN

4139-73-5, 82843-16-1
Record name 4-Hydroxy-3-propanoylchromen-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004139735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC 372800
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082843161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4139-73-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-3-propanoyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-3-PROPANOYLCHROMEN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/773LH265HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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